(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of dioxin, thiazole, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.
Incorporation of the Dioxin Ring: The dioxin ring is typically formed through cyclization reactions involving diols and appropriate electrophiles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, (5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, exhibit various biological activities.
Piperazine Derivatives: Compounds like piperazine and its derivatives are known for their use in pharmaceuticals.
Dioxin Derivatives: Compounds containing the dioxin ring are studied for their environmental and biological effects.
Uniqueness
(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is unique due to its combination of three distinct moieties, each contributing to its overall chemical and biological properties
Properties
IUPAC Name |
2,3-dihydro-1,4-dioxin-5-yl-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-22-12-3-2-4-14-15(12)18-17(25-14)20-7-5-19(6-8-20)16(21)13-11-23-9-10-24-13/h2-4,11H,5-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYSXOKWUPNLLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=COCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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